BMS-536924, chemically named 4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone, is a potent, small molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases. [, ] It has garnered significant attention in scientific research due to its potential as an anti-cancer therapeutic agent. [, , , , , , , , , , , , , , , ]
BMS-536924 was developed by Bristol-Myers Squibb Company. It belongs to the class of compounds known as protein kinase inhibitors, specifically targeting the insulin-like growth factor 1 receptor and insulin receptor pathways. These pathways are critical in regulating cellular processes such as growth, differentiation, and metabolism, making them significant targets in cancer therapy.
The synthesis of BMS-536924 involves several chemical reactions that lead to the formation of its active structure. While specific proprietary methods may not be publicly disclosed in detail, the general approach includes:
The synthesis process is optimized for yield and efficiency, allowing for large-scale production necessary for clinical trials.
BMS-536924 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target kinases. The molecular formula is CHNO, with a molecular weight of approximately 349.42 g/mol. The structural features include:
The three-dimensional conformation of BMS-536924 plays a crucial role in its binding affinity and selectivity towards its targets.
BMS-536924 undergoes various chemical reactions that are critical for its activity:
The reaction kinetics provide insights into the duration of action and potential side effects associated with prolonged exposure.
BMS-536924 exerts its anti-cancer effects primarily through the inhibition of insulin-like growth factor signaling pathways:
These mechanisms highlight the potential of BMS-536924 as a therapeutic agent against cancers driven by aberrant insulin-like growth factor signaling.
BMS-536924 exhibits several notable physical and chemical properties:
These properties are critical when considering dosage forms and routes of administration in clinical settings.
BMS-536924 has been investigated for various scientific uses:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2